1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1H-Pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S . It has a molecular weight of 297.17 .
Synthesis Analysis
The synthesis of pyrazole compounds involves various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, four nitrogen atoms, two oxygen atoms, and one sulfur atom .Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For instance, electron-deficient N-arylhydrazones can react with nitroolefins to allow a regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles .Scientific Research Applications
Anticancer Properties
- Polyfunctional Substituted 1,3-Thiazoles : A study by Turov (2020) showed that compounds with a piperazine substituent demonstrated effective anticancer activity against various cancer cell lines.
- Novel Carboxamides, Sulfonamides, Ureas, and Thioureas : Kumar et al. (2016) designed and synthesized novel derivatives showing promising anticancer activity against the HeLa cell line, as detailed in their study here.
- Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides : Kciuk et al. (2023) found that these compounds have antiproliferative activity against cancer cell lines in micromolar concentrations, as seen in their research here.
Antibacterial Properties
- Novel Inhibitors of Bacterial Cell Wall Synthesis : Nayar et al. (2015) identified sulfonyl piperazine and pyrazole compounds with novel antibacterial mechanisms, targeting Escherichia coli outer membrane biogenesis. Details can be found here.
CO2 Capture Applications
- Semi-Aqueous Piperazine for CO2 Capture : Yuan and Rochelle (2019) characterized semi-aqueous piperazine in a study available here, showing its effectiveness in preventing precipitation and increasing CO2 absorption rates.
Other Biochemical Applications
- Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides : As per Mojzych et al. (2015), these compounds showed promising anticancer activity and inhibited carbonic anhydrase, which is detailed here.
- Synthesis of Bioactive Sulfonamide and Amide Derivatives : Bhatt et al. (2016) synthesized new derivatives containing piperazine and imidazo[1,2-b]pyridazine moiety with antimicrobial activity, discussed in their study available here.
Properties
IUPAC Name |
1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTZNITYOVLCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.